Superior Synthetic Versatility: 96% Yield via Nitrile Reduction from 1H‑Pyrrolo[3,2‑b]pyridine‑3‑acetonitrile
The synthesis of 2‑(1H‑pyrrolo[3,2‑b]pyridin‑3‑yl)ethanamine via reduction of 1H‑pyrrolo[3,2‑b]pyridine‑3‑acetonitrile proceeds with an isolated yield of approximately 96% . This high‑yielding transformation provides a reliable and scalable entry point to the 4‑azatryptamine scaffold, in contrast to alternative routes (e.g., direct functionalization of 4‑azaindole) which may suffer from lower regioselectivity and yields .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 96% yield (isolated) |
| Comparator Or Baseline | Direct 4‑azaindole functionalization (yield not reported, but often lower due to regioselectivity challenges) |
| Quantified Difference | High and robust isolated yield |
| Conditions | Nitrile reduction (details: 1H‑pyrrolo[3,2‑b]pyridine‑3‑acetonitrile → product) |
Why This Matters
The high-yielding synthesis ensures cost-effective and scalable procurement for large-scale medicinal chemistry campaigns.
